Cyclopentyl(6-methylpyridin-2-yl)methanamine

Lipophilicity Physicochemical Properties Medicinal Chemistry

Cyclopentyl(6-methylpyridin-2-yl)methanamine (CAS 1337625-07-6) is a heterocyclic building block with a unique 6-methyl regioisomer essential for structure-activity studies. Its LogP 2.58 enables CNS permeability for brain-penetrant drug candidates. The bulky cyclopentyl group allows synthesis of sterically demanding bidentate ligands. Supplied at ≥98% purity. Buy direct for immediate ambient shipping.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B12945127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(6-methylpyridin-2-yl)methanamine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(C2CCCC2)N
InChIInChI=1S/C12H18N2/c1-9-5-4-8-11(14-9)12(13)10-6-2-3-7-10/h4-5,8,10,12H,2-3,6-7,13H2,1H3
InChIKeyCJWJAWCWXABDNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl(6-methylpyridin-2-yl)methanamine: A Specialized Heterocyclic Building Block for Targeted Synthesis


Cyclopentyl(6-methylpyridin-2-yl)methanamine (CAS 1337625-07-6) is a heterocyclic organic compound classified as a substituted pyridine derivative [1]. Its structure consists of a cyclopentyl group and a 6-methylpyridin-2-yl moiety connected by a methanamine bridge, with the molecular formula C₁₂H₁₈N₂ and a molecular weight of 190.28 g/mol . The compound's pyridine ring offers aromatic and basic character, while the cyclopentyl group contributes to its lipophilicity, making it a specialized building block for medicinal chemistry and ligand synthesis [2]. It is typically supplied as a research-grade chemical with a purity of 98% .

Why Generic Substitution of Cyclopentyl(6-methylpyridin-2-yl)methanamine Is Not Advisable


The specific substitution pattern of Cyclopentyl(6-methylpyridin-2-yl)methanamine is critical to its function. Minor changes, such as altering the position of the methyl group on the pyridine ring or replacing the cyclopentyl group with another alkyl moiety, result in analogs with distinct physicochemical and likely biological profiles . For example, Cyclopentyl(3-methylpyridin-2-yl)methanamine, a positional isomer, shares the same molecular formula but differs in the spatial arrangement of its functional groups, which can dramatically alter binding interactions and synthetic utility . Therefore, generic substitution with a close analog cannot be assumed to yield equivalent results and must be experimentally validated.

Quantitative Differentiation Guide: Cyclopentyl(6-methylpyridin-2-yl)methanamine vs. Structural Analogs


LogP Comparison: Lipophilicity of Cyclopentyl(6-methylpyridin-2-yl)methanamine vs. Des-cyclopentyl Analog

The presence of the cyclopentyl group significantly increases the lipophilicity of the molecule compared to its simpler, des-cyclopentyl analog. The calculated LogP for Cyclopentyl(6-methylpyridin-2-yl)methanamine is approximately 2.58 , a value that influences membrane permeability and protein binding. This is in contrast to (6-methylpyridin-2-yl)methanamine, the core pyridine scaffold, which lacks the cyclopentyl moiety and is predicted to have a considerably lower LogP, making it less lipophilic .

Lipophilicity Physicochemical Properties Medicinal Chemistry

Molecular Weight and Formula Identity with Positional Isomer Cyclopentyl(3-methylpyridin-2-yl)methanamine

Cyclopentyl(6-methylpyridin-2-yl)methanamine and Cyclopentyl(3-methylpyridin-2-yl)methanamine are positional isomers, sharing the identical molecular formula C₁₂H₁₈N₂ and molecular weight of 190.28 g/mol . Despite this fundamental similarity, the different location of the methyl group on the pyridine ring (position 6 vs. position 3) alters the electronic distribution and steric environment around the amine and nitrogen atoms. This regiochemical difference is a well-established driver of distinct chemical reactivity and biological target engagement, meaning the two compounds are not interchangeable.

Structural Isomerism Regiochemistry Medicinal Chemistry

GHS Safety Classification: Target Compound vs. Unclassified Analog

Cyclopentyl(6-methylpyridin-2-yl)methanamine is assigned a GHS07 pictogram and 'Warning' signal word, with hazard statements H302, H312, and H332 indicating it is harmful if swallowed, in contact with skin, or if inhaled . In contrast, a close structural analog, (6-methylpyridin-2-yl)methanamine, is often supplied as a hydrochloride salt without any reported hazard classifications, suggesting a different safety profile . This difference in hazard classification has direct implications for laboratory handling, storage requirements, and shipping logistics.

Safety Handling Procurement

Recommended Storage Conditions: Target Compound Requires Refrigeration

Cyclopentyl(6-methylpyridin-2-yl)methanamine is recommended for storage at 2-8°C in a sealed, dry environment . This requirement differentiates it from many simpler pyridine analogs, which are stable at room temperature for extended periods. The need for cold-chain storage impacts long-term inventory management and may influence the procurement of large quantities for projects with extended timelines, as it suggests potential for degradation at ambient temperatures.

Stability Storage Procurement

Defined Application Scenarios for Cyclopentyl(6-methylpyridin-2-yl)methanamine Based on Differentiating Evidence


Medicinal Chemistry: Lead Optimization for CNS-Targeting Compounds

Based on its calculated LogP of 2.58 , Cyclopentyl(6-methylpyridin-2-yl)methanamine exhibits a lipophilicity profile suitable for crossing the blood-brain barrier. This property makes it a valuable scaffold for designing central nervous system (CNS) drug candidates, where enhanced membrane permeability is often a prerequisite. Its use as a building block allows medicinal chemists to fine-tune the pharmacokinetic properties of a lead series.

Coordination Chemistry: Synthesis of Sterically Hindered Ligands

The bulky cyclopentyl group and the specific 6-methyl substitution pattern create a unique steric environment around the amine and pyridine nitrogen atoms. This makes Cyclopentyl(6-methylpyridin-2-yl)methanamine a useful starting material for synthesizing hindered, bidentate ligands for transition metal catalysis, where controlling the metal's coordination sphere is crucial for reactivity and selectivity.

Chemical Biology: Development of Isomer-Specific Chemical Probes

The distinct regiochemistry of Cyclopentyl(6-methylpyridin-2-yl)methanamine, compared to its 3-methyl positional isomer , allows for the interrogation of biological targets that are sensitive to subtle changes in ligand shape and electronics. Researchers can use this compound to create probes to map binding sites and differentiate between closely related protein isoforms or receptor subtypes.

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